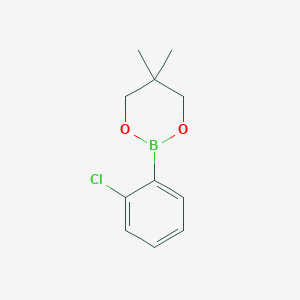

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

Introduction to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Structural Classification in Organoboron Chemistry

This compound belongs to the dioxaborinane subclass of organoboron compounds, characterized by a six-membered ring containing two oxygen atoms and one boron atom. Its structure aligns with the general formula for boronic esters ($$ \text{RB(OR)}_2 $$), where the boron atom forms covalent bonds with two oxygen atoms from a diol (neopentyl glycol) and an aryl chloride group.

Key Structural Features:

- Heterocyclic Core : The 1,3,2-dioxaborinane ring adopts a chair-like conformation, stabilized by the electron-withdrawing chlorine atom and steric effects of the dimethyl groups.

- Substituent Effects : The 2-chlorophenyl group enhances electrophilicity at the boron center, facilitating transmetallation in catalytic cycles.

- Comparative Analysis :

| Property | This compound | Phenylboronic Acid Neopentyl Ester |

|---|---|---|

| Molecular Weight (g/mol) | 224.49 | 190.05 |

| Ring System | 1,3,2-dioxaborinane | 1,3,2-dioxaborolane |

| Stability | High (decomposes >300°C) | Moderate |

This structural profile enables applications in asymmetric synthesis and polymer chemistry, where thermal stability and controlled reactivity are critical.

Historical Context of Dioxaborinane Derivatives Development

The development of dioxaborinane derivatives originated in the mid-20th century with the exploration of boron-containing heterocycles as stable alternatives to acyclic boronic esters. Key milestones include:

Timeline of Advances:

The incorporation of neopentyl glycol as a diol component in the 1990s marked a turning point, as its bulky substituents minimized hydrolysis and oxidation. This innovation directly facilitated the synthesis of this compound, which combines steric protection with tailored reactivity for cross-coupling reactions.

Properties

IUPAC Name |

2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKUDRCYEPYTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440014 | |

| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346656-42-6 | |

| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346656-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

The compound is synthesized by esterification of 2-chlorophenylboronic acid with 2,2-dimethyl-1,3-propanediol in an anhydrous organic solvent such as toluene under reflux conditions with removal of water formed during the reaction. A Dean-Stark apparatus is typically used to continuously remove water and drive the equilibrium toward ester formation.

$$

\text{2-chlorophenylboronic acid} + \text{2,2-dimethyl-1,3-propanediol} \xrightarrow[\text{Dean-Stark}]{\text{Toluene, reflux}} \text{this compound} + H_2O

$$

Experimental Details

- Reagents:

- 2-chlorophenylboronic acid (1 equiv)

- 2,2-dimethyl-1,3-propanediol (1.2 equiv)

- Solvent: Toluene

- Temperature: Reflux (approx. 110 °C)

- Apparatus: Dean-Stark trap to remove water

- Reaction time: Several hours until water evolution ceases

- Purification: Silica gel column chromatography to isolate the pure boronate ester as a white solid

Characterization Data

- 1H NMR (400 MHz, CDCl3): Aromatic protons at δ 7.7–7.3 ppm, methylene protons of the dioxaborinane ring at δ ~3.7 ppm, and methyl groups at δ ~1.0 ppm (singlet, 6H)

- 13C NMR (101 MHz, CDCl3): Signals consistent with aromatic carbons, ring carbons near δ 72 ppm, methyl carbons near δ 21–22 ppm

This procedure is consistent with the general preparation of organoboronates described in the literature and has been applied to various substituted phenylboronic acids, including 2-chlorophenyl derivatives.

Alternative Synthetic Approaches and Catalytic Methods

Copper-Catalyzed Borylation of Aryl Chlorides

Recent advances include direct catalytic borylation of aryl chlorides to form arylboronate esters without isolating the boronic acid intermediate. In such methods, aryl chlorides react with diboron reagents in the presence of copper catalysts and bases under inert atmosphere.

- Catalyst: Copper complex such as [Cu(Cy2Im)(Cl)]

- Base: Potassium carbonate or other suitable bases

- Solvent: Typically polar aprotic solvents or toluene

- Temperature: Around 90 °C

- Reaction time: ~42 hours

- Procedure: Under argon atmosphere using Schlenk or glovebox techniques

This method allows direct synthesis of boronate esters like this compound by reacting 2-chlorophenyl chloride, diboron reagent, and neopentyl glycol or related diols.

Data Table Summarizing Preparation Methods

| Method | Reagents & Conditions | Advantages | Notes |

|---|---|---|---|

| Esterification (Classical) | 2-chlorophenylboronic acid + neopentyl glycol, toluene reflux, Dean-Stark | Straightforward, high purity product | Requires isolation of boronic acid |

| Copper-Catalyzed Borylation | 2-chlorophenyl chloride + diboron + Cu catalyst + base, 90 °C, inert atmosphere | Direct from aryl chloride, no boronic acid isolation | Longer reaction time, requires glovebox |

| Other catalytic methods | Various Pd or Cu catalysts with bases, solvents | Potentially scalable and efficient | Sensitive to air/moisture |

Research Findings and Analytical Notes

- The classical esterification method is widely used due to its simplicity and reliability, yielding high-purity boronate esters suitable for further synthetic applications.

- Copper-catalyzed borylation represents a modern, atom-economical approach that bypasses the need for preformed boronic acids, improving step economy but requiring strict inert conditions and longer reaction times.

- Purification by silica gel chromatography is standard to remove unreacted starting materials and side products, ensuring the boronate ester is isolated as a white solid with consistent spectroscopic properties.

- Stability of the compound is generally good under refrigeration and inert atmosphere, which is crucial for its use in sensitive cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: The compound can be reduced to form boron-containing alcohols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Boron-containing alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is as a reagent in organic synthesis. It serves as a versatile building block for the synthesis of various biologically active compounds. The compound's ability to participate in cross-coupling reactions makes it valuable in creating complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

Research indicates that this compound can be utilized in the synthesis of g-secretase inhibitors and antagonists for various receptors such as the human vanilloid receptor and dopamine D4 receptor. These compounds are crucial in developing treatments for neurodegenerative diseases and psychiatric disorders .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its pharmacological properties. Studies have demonstrated its efficacy in treating metabolic disorders, particularly type 2 diabetes and obesity.

Therapeutic Applications

- Diabetes Management : The compound has been found useful in delaying the progression from impaired glucose tolerance to type 2 diabetes. It reduces triglyceride levels and helps manage conditions like insulin resistance and dyslipidemia .

- Weight Management : Additionally, it may assist in weight reduction and fat redistribution, making it a candidate for obesity treatment .

Material Science

In material science, boron-containing compounds like this compound are explored for their unique properties that enhance material performance.

Applications in Polymer Chemistry

The compound can be used as a modifier in polymer matrices to improve thermal stability and mechanical properties. Its incorporation into polymer systems can lead to materials with enhanced durability and functionality.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, which can modulate their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Reactivity and Stability

- Electron Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability but may reduce nucleophilicity. Conversely, electron-donating groups (e.g., OMe, methyl) increase reactivity in cross-couplings .

- Steric Effects : Ortho-substituted derivatives (e.g., 2-chlorophenyl) exhibit steric hindrance, slowing transmetalation in Suzuki reactions compared to para-substituted analogues .

- Thermal Stability : Mesityl-substituted derivatives show superior thermal stability due to bulky groups preventing decomposition .

Spectroscopic Data

Commercial Availability and Cost

- 2-(2-Chlorophenyl) variant : Priced at $35,100.00/g (TCI Chemicals), reflecting specialized synthesis .

- 2-Phenyl variant (CAS 5123-13-7) : Lower cost ($4,700.00/5g) due to simpler synthesis and broader availability .

Key Research Findings

Ortho vs. Para Substituents : Ortho-chloro derivatives exhibit slower reaction kinetics in cross-couplings due to steric effects, while para-substituted analogues are more reactive .

Heteroaromatic Derivatives : Pyridyl and thiophenyl variants enable applications in drug discovery and conductive polymers, respectively .

Thermal Behavior : Bulky substituents (e.g., mesityl) enhance thermal stability, making them suitable for high-temperature reactions .

Biological Activity

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS Number: 346656-42-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological activities of this compound based on diverse research findings.

- Molecular Formula : C11H14BClO2

- Molecular Weight : 224.49 g/mol

- Melting Point : 37°C

- Appearance : White crystalline powder

| Property | Value |

|---|---|

| CAS Number | 346656-42-6 |

| Molecular Formula | C11H14BClO2 |

| Molecular Weight | 224.49 g/mol |

| Melting Point | 37°C |

| Purity | ≥98.0% |

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with chlorinated phenyl compounds under controlled conditions. The specific methodologies may vary in literature but generally emphasize the importance of maintaining purity and yield in the synthesis process.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Some studies suggest that dioxaborinane derivatives may act as inhibitors of certain cancer cell lines by interfering with cellular signaling pathways.

- Enzyme Inhibition : There is evidence that these compounds can inhibit enzymes such as g-secretase and others involved in neurodegenerative diseases. For instance, dioxaborinanes have been studied for their role in modulating the activity of gamma-secretase, which is crucial in Alzheimer's disease pathology .

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various bacterial strains. The presence of the chlorophenyl group may enhance its interaction with microbial cell membranes.

Case Study 1: Enzyme Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that dioxaborinane derivatives could effectively inhibit g-secretase activity. The researchers found that specific modifications to the dioxaborinane structure significantly enhanced inhibitory potency against this enzyme .

Case Study 2: Anticancer Potential

In another investigation reported in Journal of Medicinal Chemistry, derivatives of dioxaborinanes were tested against several cancer cell lines. Results indicated that certain structural features contributed to increased cytotoxicity, suggesting a promising avenue for developing new anticancer agents .

Case Study 3: Antimicrobial Activity

Research conducted on various dioxaborinane compounds showed significant antimicrobial activity against gram-positive and gram-negative bacteria. The study highlighted the need for further exploration into the mechanism of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are optimized synthetic protocols for 2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane?

- Methodology : The compound is synthesized via cross-coupling reactions using nickel or palladium catalysts. For example:

- Ni-catalyzed Suzuki-Miyaura coupling : Reaction of 2-chlorophenyl derivatives with neopentyl glycol boronic esters in toluene at 100°C using NiCl₂(1,3-bis(diphenylphosphino)propane) (0.05 equiv) and Zn (2 equiv) yields 91% under inert conditions .

- Pd-mediated routes : Aryl mesylates react with boronic esters in the presence of Pd(dppf)Cl₂ (0.1 equiv) and triethylamine, achieving similar yields (91%) .

- Critical Parameters : Catalyst loading (≤0.1 equiv), solvent (toluene/THF), and inert atmosphere (argon/nitrogen) are essential for reproducibility.

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and absence of regioisomers (e.g., aromatic proton shifts at δ 7.2–7.5 ppm for the 2-chlorophenyl group) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 225.06) .

- Infrared Spectroscopy : B-O stretching vibrations (1340–1280 cm⁻¹) confirm boronate ester formation .

Q. What solvents and reaction conditions stabilize the compound during synthesis?

- Solvent Compatibility : Tetrahydrofuran (THF) and toluene are optimal due to their inertness and ability to dissolve boronate intermediates. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .

- Temperature Control : Reactions performed at 80–100°C balance reaction rate and stability. Higher temperatures (>120°C) risk decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Catalytic Cycle : In Ni-catalyzed reactions, oxidative addition of aryl halides to Ni(0) forms Ni(II) intermediates. Transmetallation with the boronate ester precedes reductive elimination to yield biaryl products .

- Role of Ligands : Bulky ligands (e.g., PCy₃) enhance steric control, suppressing β-hydride elimination and improving selectivity .

- Base Effects : CsF activates boronate esters by displacing glycol ligands, facilitating transmetallation .

Q. How are enantioselective syntheses achieved using this compound?

- Chiral Catalysts : Use of Rh(I) or Cu(I) complexes with chiral ligands (e.g., (R)-BINAP) enables asymmetric transformations. For example, Rh-catalyzed hydrogenation with 80% ee is reported .

- Substrate Engineering : Bulky substituents on the boronate ester enhance stereochemical control during bond formation .

Q. How to resolve contradictions in reported reaction yields (e.g., 60% vs. 91%)?

- Critical Factors :

- Catalyst Purity : Residual moisture or oxygen degrades Ni/Pd catalysts, lowering yields. Use rigorously dried solvents and Schlenk techniques .

- Substrate Ratios : Excess boronic ester (1.2–2.0 equiv) drives reactions to completion, as seen in competitive experiments with trifluoromethyl vs. dimethylamino substituents .

- Data Validation : Replicate protocols with in situ monitoring (e.g., TLC/GC-MS) to identify side reactions (e.g., protodeboronation).

Q. What computational methods predict the compound’s reactivity in new reactions?

- DFT Studies : Calculate transition-state energies for cross-coupling steps to predict regioselectivity. For example, meta-substituted aryl groups exhibit lower activation barriers due to reduced steric hindrance .

- Molecular Dynamics : Simulate solvent effects on boronate ester stability to optimize reaction media .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Precautions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.